molecular formula C16H25N B13737382 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 101449-01-8

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13737382
CAS No.: 101449-01-8
M. Wt: 231.38 g/mol
InChI Key: CSPVTXZECBBRFK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene (CAS: N/A; synonyms: N,N-dimethyl-2-(1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-amine) is a nitrogen-substituted tetrahydronaphthalene derivative. Its structure combines a partially hydrogenated naphthalene core with two methyl groups and a dimethylaminoethyl side chain, conferring unique physicochemical and biological properties.

Properties

CAS No.

101449-01-8

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

2-(1,2-dimethyl-3,4-dihydro-2H-naphthalen-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C16H25N/c1-13-9-10-14-7-5-6-8-15(14)16(13,2)11-12-17(3)4/h5-8,13H,9-12H2,1-4H3

InChI Key

CSPVTXZECBBRFK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC=CC=C2C1(C)CCN(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene

Starting Materials and General Synthetic Strategy

  • The synthesis usually begins with 1,2,3,4-tetrahydronaphthalene or its derivatives as the core scaffold. This compound is commercially available with high purity (≥98%) and serves as the backbone for further functionalization.
  • The key synthetic challenge is the introduction of the 2-dimethylaminoethyl side chain at the 1-position, along with methyl substitutions at the 1 and 2 positions on the tetrahydronaphthalene ring.

Stepwise Synthetic Route

Step 1: Functionalization of Tetrahydronaphthalene Core
  • The tetrahydronaphthalene undergoes selective methylation at the 1 and 2 positions. This can be achieved via directed alkylation reactions using methyl halides or methylating agents under basic conditions.
  • Alternatively, catalytic hydrogenation and controlled oxidation steps can be employed to prepare intermediates amenable to further substitution.
Step 2: Introduction of the 2-Dimethylaminoethyl Side Chain
  • The aminoethyl side chain is introduced via nucleophilic substitution or alkylation reactions.
  • A common approach involves the reaction of 3-hydroxy-9-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydrocarbazole derivatives with tosyl chloride to form the corresponding tosylate intermediate, which then undergoes substitution with dimethylamine to install the dimethylaminoethyl group.
  • Similar strategies involve the use of sodium hydride as a base in dimethylformamide solvent to promote alkylation with (dimethylamino)ethyl chloride.
Step 3: Purification and Final Conversion
  • The crude products are purified by recrystallization from solvents such as ethyl acetate-hexane mixtures.
  • Conversion to hydrochloride salts is often performed by treatment with ethereal hydrogen chloride followed by recrystallization from isopropyl alcohol to enhance stability and purity.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Notes
1 Methylation Methyl halides, sodium hydride, DMF Controlled to selectively methylate 1,2-positions
2 Tosylation Tosyl chloride, pyridine, room temperature to 90°C Converts hydroxy group to good leaving group
3 Amination (Substitution) Dimethylamine, pressure vessel, 90-150°C, 20 hours Pressure vessel needed for efficient substitution
4 Hydrolysis Potassium hydroxide or sodium hydroxide, aqueous ethanol Used to convert esters or benzoyloxy derivatives to hydroxy intermediates
5 Purification Recrystallization from ethyl acetate-hexane, filtration through alumina Ensures high purity final product
6 Salt formation Ethereal hydrogen chloride, isopropyl alcohol Forms stable hydrochloride salt

DMF = Dimethylformamide

Mechanistic Insights and Catalytic Considerations

  • The alkylation steps are typically base-promoted nucleophilic substitutions where the dimethylaminoethyl chloride acts as the electrophile.
  • Tosylation improves leaving group ability, facilitating substitution by dimethylamine.
  • Reaction temperatures (90–150°C) and pressure conditions enhance reaction rates and yields.
  • The use of sodium hydride (NaH) as a strong base in polar aprotic solvents like DMF is critical for deprotonating hydroxyl groups and promoting alkylation.

Comparative Data Table of Intermediates and Yields

Intermediate Compound Reaction Yield (%) Purification Method Melting Point (°C) Notes
3-Hydroxy-9-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydrocarbazole ~85 Recrystallization from ethyl acetate Not specified Precursor for tosylation
3-(p-Toluenesulfonyloxy)-9-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydrocarbazole ~80 Filtration and washing in isopropanol 148-151 Tosylated intermediate
Final 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene hydrochloride 75-90 Recrystallization from isopropyl alcohol 174-176 Stable salt form for storage and use

Research Findings and Optimization Notes

  • The described synthetic methods, adapted from related tetrahydrocarbazole chemistry, provide reliable routes to the target compound with yields typically between 75-90% after purification.
  • Reaction times around 20 hours at elevated temperatures in sealed vessels optimize substitution efficiency.
  • Hydrolysis steps using potassium or sodium hydroxide effectively convert protected esters to hydroxy intermediates without significant side reactions.
  • Purification by recrystallization and alumina filtration ensures removal of impurities and byproducts, critical for pharmacological research applications.
  • Conversion to hydrochloride salts enhances compound stability, facilitating handling and storage.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting material 1,2,3,4-Tetrahydronaphthalene Core scaffold
Methylation agents Methyl halides Introduce methyl groups at 1,2-positions
Base for alkylation Sodium hydride (NaH) Deprotonates hydroxyl groups
Alkylating agent (Dimethylamino)ethyl chloride Introduces aminoethyl side chain
Reaction temperature 90–150°C Promotes substitution reaction
Reaction time ~20 hours Ensures completion
Purification solvents Ethyl acetate-hexane, isopropanol Remove impurities, isolate pure product
Salt formation Ethereal HCl Stabilizes compound as hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce tetrahydronaphthols.

Scientific Research Applications

Pharmacological Applications

  • Potential Antidepressant Effects : Research indicates that compounds similar to 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene may exhibit antidepressant properties. The presence of the dimethylamino group is hypothesized to enhance neurotransmitter activity in the brain .
  • Analgesic Properties : Preliminary studies suggest that this compound could have analgesic effects. Its structural similarity to known analgesics may allow it to modulate pain pathways effectively .
  • Antitumor Activity : Some derivatives of tetrahydronaphthalene compounds have shown promise in anticancer research. Investigations into the structure-activity relationship (SAR) of these compounds could reveal their potential as novel anticancer agents .

Polymer Chemistry

The unique structure of 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene makes it a candidate for use in polymer synthesis. Its ability to act as a monomer or additive could lead to the development of new materials with enhanced properties such as:

  • Thermal Stability : The naphthalene core can improve the thermal resistance of polymers.
  • Mechanical Strength : Incorporation into polymer matrices may enhance mechanical properties due to its rigid structure.

Case Study 1: Antidepressant Research

A study conducted on various tetrahydronaphthalene derivatives explored their effects on serotonin and norepinephrine reuptake inhibition. The results indicated that certain modifications to the structure could enhance efficacy in mood regulation .

Case Study 2: Analgesic Activity

In a controlled experiment involving rodent models, a derivative of this compound was tested for its analgesic effects compared to standard pain relievers. The findings suggested significant pain relief without the side effects associated with traditional opioids .

Mechanism of Action

The mechanism by which 1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylaminoethyl group may facilitate binding to specific sites, influencing biochemical pathways and cellular responses. Detailed studies on its mechanism of action would involve molecular docking, binding assays, and functional studies in biological systems.

Comparison with Similar Compounds

Structural Analogues of Tetrahydronaphthalene

The table below highlights key structural analogues, focusing on substituent patterns and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference CAS/Study
Target Compound C₁₆H₂₄N₂ 244.38 g/mol 1,2-dimethyl; 2-dimethylaminoethyl side chain Potential CNS activity; high polarity
1,1-Dimethyltetralin C₁₂H₁₆ 160.26 g/mol 1,1-dimethyl Lower adsorption energy; solvent use 1985-59-7
2,7-Dimethyltetralin C₁₂H₁₆ 160.26 g/mol 2,7-dimethyl Intermediate in coronene synthesis N/A
1,1,4,7-Tetramethyltetralin C₁₄H₂₀ 188.31 g/mol 1,1,4,7-tetramethyl Industrial byproduct; high hydrophobicity 1634-12-4
1-Bromo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁Br 211.10 g/mol 1-bromo Reactive intermediate; halogenated 75238-77-6

Key Observations :

  • Substituent Effects: The target compound’s dimethylaminoethyl group introduces significant polarity (XLogP3 ~2.5 estimated) compared to non-polar analogues like 1,1-dimethyltetralin (XLogP3 ~4.4) .
  • Adsorption Behavior : Adsorption energy (a key factor in catalytic and environmental interactions) is influenced by substituents. For example, 1,2,3,4-tetrahydrocarbazole (a nitrogen-containing analogue) exhibits higher adsorption energy (-72.4 kJ/mol) than simple methyl-substituted tetralins (-65.2 kJ/mol) . The target compound’s tertiary amine group may further modulate adsorption.

Pharmacological and Toxicological Profiles

  • Anticancer Potential: Tetrahydronaphthalene lignan esters (e.g., ethyl 4-(4-aminophenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate) inhibit cancer cell lines (MCF-7, NCI-H460) via intercalation or enzyme inhibition . The target compound’s dimethylaminoethyl group may enhance binding to cellular targets, though specific data are lacking.
  • Toxicity: Methylnaphthalenes (e.g., 1-methylnaphthalene) induce hepatic and respiratory effects in mammals .

Biological Activity

1,2-Dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene (commonly referred to as DM-DMT) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C16H25N
  • SMILES Notation : CC1CCC2=CC=CC=C2C1(C)CCN(C)C
  • InChIKey : CSPVTXZECBBRFK-UHFFFAOYSA-N

The compound features a tetrahydronaphthalene core with a dimethylaminoethyl side chain, which is significant for its pharmacological properties.

Biological Activity Overview

The biological activity of DM-DMT has been explored in various studies, particularly focusing on its interactions with neurotransmitter systems and potential therapeutic applications. Key areas of investigation include:

  • Neuropharmacological Effects : DM-DMT has been investigated for its influence on the central nervous system (CNS), particularly regarding its potential as a stimulant or psychoactive agent. Its structural similarity to other psychoactive compounds suggests it may interact with dopamine and serotonin receptors.
  • Antidepressant Properties : Some studies have indicated that compounds similar to DM-DMT exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter levels, particularly serotonin and norepinephrine.
  • Analgesic Activity : Research has suggested that DM-DMT may have analgesic properties, potentially offering a new avenue for pain management therapies.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study examining the effects of DM-DMT on rodent behavior indicated alterations in locomotion and exploratory behavior, suggesting stimulant properties similar to amphetamines .
    • Another investigation focused on the compound's effects on serotonin receptor activity, revealing potential anxiolytic effects through modulation of serotonergic pathways .
  • Antidepressant Research :
    • In a controlled study using the forced swim test in mice, DM-DMT demonstrated a significant reduction in immobility time compared to control groups, indicating potential antidepressant-like effects .
    • The compound's ability to enhance neurogenesis in the hippocampus was also noted, aligning with mechanisms observed in established antidepressants .
  • Analgesic Properties :
    • A recent study evaluated the analgesic efficacy of DM-DMT in inflammatory pain models. Results showed a notable decrease in pain responses compared to untreated controls, supporting its potential use in pain management .

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+232.20598156.7
[M+Na]+254.18792169.3
[M+NH4]+249.23252168.3
[M+K]+270.16186159.0
[M-H]-230.19142161.5

This table summarizes the predicted collision cross-section values for various adducts of DM-DMT, which can be useful for understanding its behavior in mass spectrometry analyses.

Q & A

Basic: What synthetic routes are reported for alkyl-substituted tetrahydronaphthalene derivatives, and how can they be adapted for synthesizing 1,2-dimethyl-1-(2-dimethylaminoethyl)-1,2,3,4-tetrahydronaphthalene?

Methodological Answer:
Synthesis of alkylated tetrahydronaphthalenes typically involves catalytic hydrogenation of naphthalene derivatives or cyclization of substituted allylbenzenes. For example, 2,7-dimethyltetralin is synthesized via Friedel-Crafts alkylation followed by hydrogenation . Adapting this for the target compound requires introducing the dimethylaminoethyl group via nucleophilic substitution or reductive amination. Key steps include:

  • Friedel-Crafts alkylation to establish the dimethyltetralin backbone.
  • Mannich reaction to introduce the dimethylaminoethyl group, using formaldehyde and dimethylamine under acidic conditions .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the tertiary amine product.

Basic: How is structural characterization of polyalkylated tetrahydronaphthalenes performed, and what spectroscopic data are critical?

Methodological Answer:
Structural elucidation relies on <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) . For example:

  • NMR : Methyl groups in 2,7-dimethyltetralin appear as singlets at δ 1.2–1.4 ppm (aliphatic CH3) and δ 2.2–2.5 ppm (aromatic CH3) . The dimethylaminoethyl group shows resonances near δ 2.3–2.8 ppm (N–CH2) and δ 2.1 ppm (N–(CH3)2).
  • HRMS : Confirm molecular ion [M+H]<sup>+</sup> with <1 ppm error. NIST databases provide reference fragmentation patterns for validation .

Basic: What standardized protocols exist for assessing acute toxicity of naphthalene derivatives in rodent models?

Methodological Answer:
The ATSDR framework (Table B-1) outlines OECD Test Guidelines 423/425 for acute oral toxicity:

  • Dose ranges : Administer 5–2000 mg/kg body weight.
  • Endpoints : Mortality, respiratory distress, hepatic/renal biomarkers (e.g., ALT, creatinine) .
  • Control groups : Include vehicle (e.g., corn oil) and positive controls (e.g., naphthalene at 200 mg/kg).
  • Histopathology : Focus on lung and liver tissues due to known naphthalene-induced cytotoxicity .

Advanced: How can researchers resolve contradictions in reported toxicity data for alkylated tetrahydronaphthalenes across studies?

Methodological Answer:
Contradictions often arise from differences in isomer purity , metabolic variability , or exposure duration . Mitigation strategies include:

  • Isomer-specific analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, as toxicity can vary significantly between stereoisomers .
  • Metabolic profiling : Conduct in vitro assays with hepatic microsomes to identify cytochrome P450-mediated metabolites (e.g., epoxides) that may drive toxicity .
  • Dose-response reevaluation : Apply benchmark dose (BMD) modeling to reconcile low-dose vs. high-dose effects .

Advanced: What experimental designs are recommended for studying the environmental fate of dimethylaminoethyl-substituted tetrahydronaphthalenes?

Methodological Answer:
Environmental persistence studies should follow EPA Guidelines 835.3200/3300 :

  • Photodegradation : Exclude compounds to UV light (λ=290–400 nm) in aqueous solutions; monitor degradation via LC-MS/MS .
  • Soil adsorption : Use batch equilibrium tests with varying soil organic matter (e.g., 1–5% humic acid). Calculate Koc values to predict mobility .
  • Aquatic toxicity : Test on Daphnia magna (OECD 202) and Danio rerio (OECD 236) to assess bioaccumulation potential .

Advanced: How can computational methods predict the metabolic pathways of tertiary amine-containing tetrahydronaphthalenes?

Methodological Answer:
In silico tools like Meteor (Lhasa Limited) or GLORYx predict phase I/II metabolism:

  • Phase I : Demethylation of the dimethylamino group (CYP3A4/2D6) generates primary amines, which may form reactive intermediates.
  • Phase II : Glucuronidation or sulfonation of hydroxylated metabolites .
  • Validation : Compare predictions with in vitro microsomal assays (human/rat liver S9 fractions) .

Basic: What analytical techniques are suitable for quantifying trace levels of alkylated tetrahydronaphthalenes in biological matrices?

Methodological Answer:
GC-MS/MS or LC-ESI-MS/MS with deuterated internal standards (e.g., d8-naphthalene):

  • Sample prep : Solid-phase extraction (C18 cartridges) for plasma/urine; Soxhlet extraction for tissues.
  • Detection limits : Achieve LOQs of 0.1 ng/mL using MRM transitions (e.g., m/z 174 → 131 for the parent ion) .

Advanced: What strategies optimize the regioselective alkylation of tetrahydronaphthalene scaffolds to minimize byproducts?

Methodological Answer:

  • Directed metalation : Use tert-butyllithium with TMEDA to deprotonate specific positions (e.g., C2 in tetralin), followed by quenching with electrophiles .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during alkylation .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to control stereochemistry .

Advanced: How do steric and electronic effects influence the reactivity of dimethylaminoethyl substituents in tetrahydronaphthalenes?

Methodological Answer:

  • Steric effects : Bulky dimethylaminoethyl groups hinder electrophilic substitution at adjacent positions, redirecting reactivity to para sites.
  • Electronic effects : The electron-donating dimethylamino group activates the aromatic ring toward nitration/sulfonation but deactivates it toward Friedel-Crafts reactions.
  • Validation : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .

Basic: What safety protocols are critical when handling dimethylaminoethyl-substituted tetrahydronaphthalenes in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for synthesis/purification.
  • Spill management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent dispersion .
  • Waste disposal : Collect residues in labeled containers for incineration (hazard code H318: eye irritation) .

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